4-cyclopentyloxy-3-methoxyaniline
Overview
Description
m-Anisidine, 4-(cyclopentyloxy)- is a bioactive chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a derivative of m-anisidine, which is an organic compound with the formula CH3OC6H4NH2. m-Anisidine, 4-(cyclopentyloxy)- is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
The preparation of m-anisidine, 4-(cyclopentyloxy)- involves several synthetic routes. One common method is the catalytic hydrogenation of m-nitroanisole, followed by sedimentation and purification . The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
m-Anisidine, 4-(cyclopentyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogens or other electrophiles, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
m-Anisidine, 4-(cyclopentyloxy)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as an inhibitor for certain enzymes, such as bovine testicular hyaluronidase, making it useful in enzyme inhibition studies . Additionally, it is used in the industry for the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of m-anisidine, 4-(cyclopentyloxy)- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
m-Anisidine, 4-(cyclopentyloxy)- can be compared with other similar compounds, such as o-anisidine and p-anisidine . These compounds share a similar methoxy-containing aniline structure but differ in the position of the methoxy group on the benzene ring. The unique cyclopentyloxy group in m-anisidine, 4-(cyclopentyloxy)- distinguishes it from these other isomers and contributes to its unique chemical properties and applications .
Properties
CAS No. |
105788-15-6 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-cyclopentyloxy-3-methoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-12-8-9(13)6-7-11(12)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 |
InChI Key |
HLZMPJYNYOHQGL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OC2CCCC2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC2CCCC2 |
Appearance |
Solid powder |
Key on ui other cas no. |
105788-15-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(cyclopentyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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